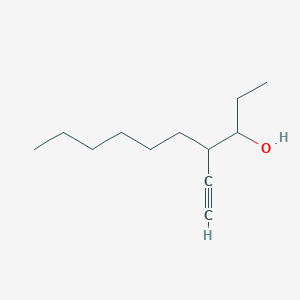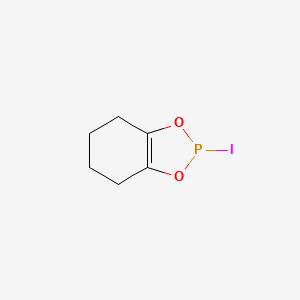
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C6H8IO2P. This compound is characterized by the presence of an iodine atom and a benzodioxaphosphole ring system, which is a heterocyclic structure containing both oxygen and phosphorus atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the iodination of a precursor compound containing the benzodioxaphosphole ring. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxaphosphole, while oxidation with potassium permanganate can introduce hydroxyl groups or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets, such as enzymes or receptors, through its iodine and phosphorus atoms. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-2H-1,3,2-benzodioxaphosphole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole:
Uniqueness
The presence of the iodine atom in 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole imparts unique reactivity and properties, making it particularly useful in specific synthetic and research applications. Its ability to undergo a wide range of chemical reactions and its potential as a versatile building block distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
89784-10-1 |
|---|---|
Molekularformel |
C6H8IO2P |
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
2-iodo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H8IO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
InChI-Schlüssel |
BSSAQZCJGXFFMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)OP(O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14375810.png)
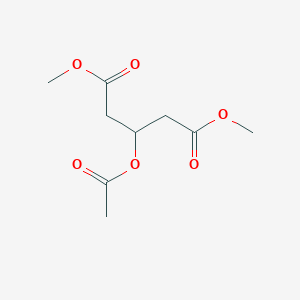
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
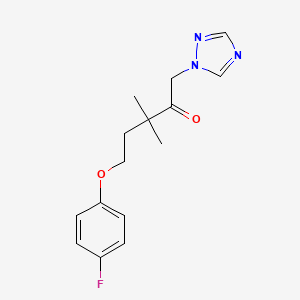
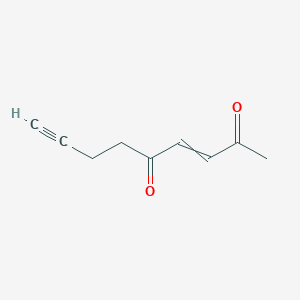
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
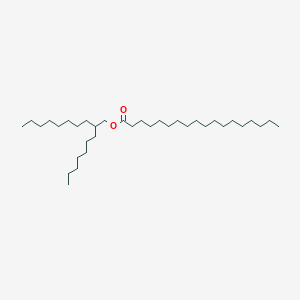

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

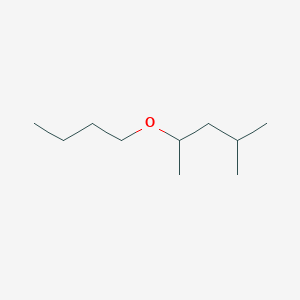
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

